molecular formula C9H8BrNO3 B14828463 6-Bromo-4-cyclopropoxynicotinic acid

6-Bromo-4-cyclopropoxynicotinic acid

Cat. No.: B14828463
M. Wt: 258.07 g/mol
InChI Key: VNFNHWMVHWPKQE-UHFFFAOYSA-N
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Description

6-Bromo-4-cyclopropoxynicotinic acid is a nicotinic acid derivative featuring a bromine atom at the 6-position and a cyclopropoxy group (-O-cyclopropane) at the 4-position of the pyridine ring.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

6-bromo-4-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H8BrNO3/c10-8-3-7(14-5-1-2-5)6(4-11-8)9(12)13/h3-5H,1-2H2,(H,12,13)

InChI Key

VNFNHWMVHWPKQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-cyclopropoxynicotinic acid typically involves the bromination of 4-cyclopropoxynicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as cyclopropoxylation of nicotinic acid followed by bromination. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

6-Bromo-4-cyclopropoxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Similarity Scores

Compound Name Substituents (Position) CAS Number Similarity Score Key Differences vs. Target Compound
6-Bromo-4-cyclopropoxynicotinic acid Br (6), cyclopropoxy (4), COOH (3) Not provided - Reference compound
6-Bromo-3-methoxypicolinic acid Br (6), OMe (3), COOH (2) 321596-58-1 0.91 Methoxy at 3 (vs. cyclopropoxy at 4); carboxyl at 2 (picolinic acid scaffold)
Methyl 6-bromo-4-chloronicotinate Br (6), Cl (4), COOMe (3) 1256789-73-7 0.95 Chloro (vs. cyclopropoxy) at 4; methyl ester (vs. carboxylic acid)
6-Bromo-4-methoxypicolinic acid Br (6), OMe (4), COOH (2) 321596-55-8 0.79 Methoxy (vs. cyclopropoxy) at 4; carboxyl at 2
5-Bromo-4-chloronicotinic acid Br (5), Cl (4), COOH (3) 1256808-62-4 0.80 Bromine at 5 (vs. 6); chloro at 4 (vs. cyclopropoxy)

Key Insights from Structural Variations

Substituent Position :

  • Bromine at the 6-position (as in the target compound) is conserved in high-similarity analogs (e.g., 0.95 for methyl 6-bromo-4-chloronicotinate). Shifting bromine to the 5-position (e.g., 5-bromo-4-chloronicotinic acid) reduces similarity to 0.80, indicating positional sensitivity in functional applications .
  • The 4-cyclopropoxy group distinguishes the target from analogs with smaller substituents (e.g., methoxy or chloro), likely enhancing steric bulk and metabolic stability compared to methoxy derivatives .

Functional Group Modifications: Carboxylic Acid vs. Ester: Methyl esters (e.g., methyl 6-bromo-4-chloronicotinate) exhibit higher lipophilicity and may serve as prodrugs, whereas the carboxylic acid form improves water solubility and target binding . Cyclopropoxy vs.

Scaffold Differences :

  • Picolinic acid derivatives (carboxyl at position 2, e.g., 6-bromo-3-methoxypicolinic acid) exhibit reduced similarity (0.91) due to scaffold divergence from nicotinic acid (carboxyl at position 3) .

Research Findings and Implications

  • Synthetic Utility : High-similarity methyl esters (e.g., methyl 6-bromo-4-chloronicotinate) suggest the target compound could be synthesized via ester hydrolysis or nucleophilic substitution of chloro/methoxy groups with cyclopropoxide .
  • Biological Relevance : The bromine atom’s presence in all analogs implies a role in electrophilic aromatic substitution or as a leaving group in further functionalization. The cyclopropoxy group’s strain may enhance interactions with hydrophobic enzyme pockets .
  • Solubility and Bioavailability : Compared to ester derivatives, the carboxylic acid form likely improves aqueous solubility but may reduce membrane permeability, necessitating formulation optimizations for drug development .

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